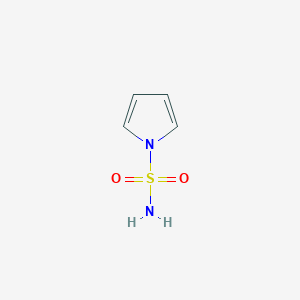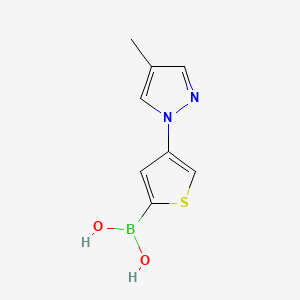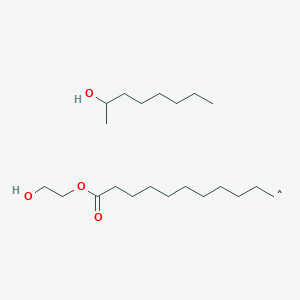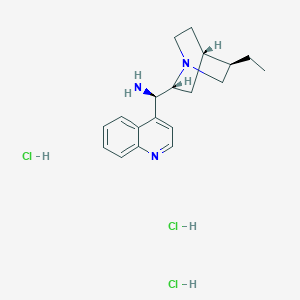
(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride is a complex organic compound that features a quinoline moiety and a quinuclidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride typically involves multiple steps, including the formation of the quinoline ring and the quinuclidine structure. One common method involves the Skraup synthesis for the quinoline ring, which uses aniline, glycerol, and sulfuric acid as reagents . The quinuclidine structure can be synthesized through a series of cyclization reactions involving ethylamine and formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions
®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular processes .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating conditions such as malaria and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The quinuclidine structure can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another quinoline derivative used for treating malaria.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial compound with a quinoline moiety.
Uniqueness
What sets ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride apart is its combination of the quinoline and quinuclidine structures, which confer unique pharmacological properties. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.
Properties
Molecular Formula |
C19H28Cl3N3 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine;trihydrochloride |
InChI |
InChI=1S/C19H25N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3;3*1H/t13-,14-,18+,19+;;;/m0.../s1 |
InChI Key |
LCPDHNJYXPEBQY-GEBXCJMTSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)

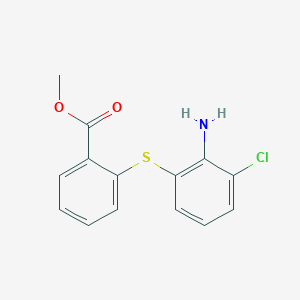
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)

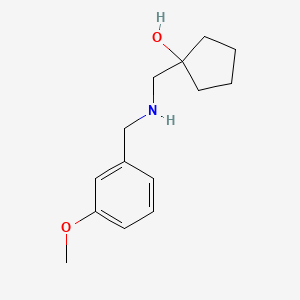
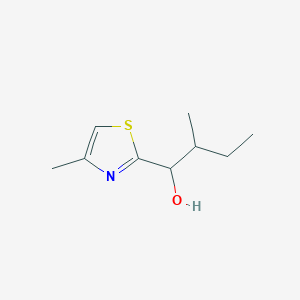
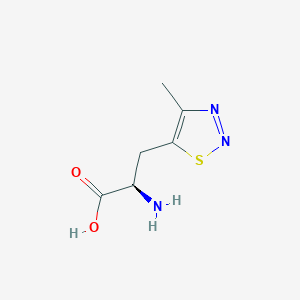

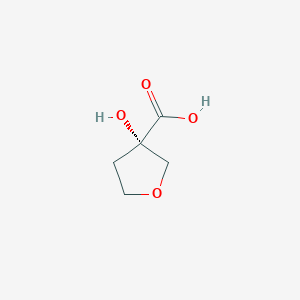
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
